Bis(2,5-dimethylfuran-3-yl)sulfane is a sulfur-containing organic compound with the molecular formula and a molecular weight of approximately 222.30 g/mol. This compound features two 2,5-dimethylfuran moieties linked by a sulfur atom, which contributes to its unique chemical properties and potential applications in various fields, including chemistry and biology. The compound is classified as a furan derivative, specifically a sulfide, due to the presence of the sulfur atom in its structure.
The synthesis of bis(2,5-dimethylfuran-3-yl)sulfane typically involves the reaction of 2,5-dimethylfuran with sulfur-containing reagents. One common method employs sulfur dichloride (SCl2) as a reagent. The reaction is generally conducted under controlled conditions in an inert atmosphere (such as nitrogen or argon) to prevent oxidation.
The molecular structure of bis(2,5-dimethylfuran-3-yl)sulfane can be represented as follows:
Property | Value |
---|---|
CAS Number | 28588-72-9 |
Molecular Formula | C12H14O2S |
Molecular Weight | 222.31 g/mol |
Bis(2,5-dimethylfuran-3-yl)sulfane is capable of undergoing various chemical reactions:
The mechanism of action for bis(2,5-dimethylfuran-3-yl)sulfane involves its interaction with biological molecules through its furan rings and sulfur atom. The compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially leading to various biological effects. The furan rings may also engage in electron transfer reactions, contributing to antioxidant properties.
The compound's properties suggest potential reactivity patterns typical of sulfur-containing organic compounds and furans .
Bis(2,5-dimethylfuran-3-yl)sulfane has several scientific applications:
This compound's unique structure and reactivity make it an interesting subject for ongoing research in various scientific fields.
The production of bis(2,5-dimethyl-3-furyl) disulfide (CAS 28588-73-0) relies on sustainable biomass conversion, with 5-hydroxymethylfurfural (HMF) serving as the primary platform molecule. HMF is derived from hexose sugars (e.g., fructose, glucose) through acid-catalyzed dehydration, while subsequent catalytic hydrodeoxygenation (HDO) transforms HMF into 2,5-dimethylfuran (DMF)—the essential precursor for disulfide synthesis [2] [7] [9].
Advanced catalytic systems have revolutionized this pathway. Nitrogen-doped carbon-supported CoMo bimetallic catalysts enable DMF yields exceeding 97% under mild conditions (210°C, 20 bar Ar) via synergistic effects: Mo sites adsorb oxygen-containing intermediates, while CoN₄ single-atom sites activate hydrogen [2]. Alternative hydrogen donors like formic acid or 2-butanol enhance sustainability by replacing gaseous H₂, facilitating transfer hydrogenation that simultaneously reduces energy consumption and equipment costs [9].
Key Catalysts in HMF-to-DMF ConversionTable 1: Performance of Catalytic Systems in DMF Synthesis
Catalyst | Reaction Conditions | DMF Yield | Hydrogen Source |
---|---|---|---|
Ni/ATZ3WI | 210°C, 24 hr, 20 bar Ar | 92% | Formic acid |
CoMo@NC | 200°C, 2 hr, 50 bar H₂ | 97% | Molecular H₂ |
Cu-Ru/C | 220°C, 10 hr | 94% | 2-Butanol |
Ni/WO₃ (7% Ni) | 180°C, 6 hr | 95% | Molecular H₂ |
Disulfide coupling of DMF into bis(2,5-dimethyl-3-furyl) disulfide demands precision-engineered catalysts. Bifunctional materials such as Pt/K₃PW₁₂O₄₀ exemplify this by integrating metal sites for hydrogenation and acidic supports for dehydrogenation-sulfurization sequences . The phosphotungstate framework stabilizes Pt nanoparticles, enabling selective C–S bond formation while minimizing over-hydrogenation side reactions.
Optimization studies using Response Surface Methodology (RSM) reveal critical parameters: Temperature (110–130°C), H₂ pressure (10–30 bar), and substrate/catalyst ratios (5:1–15:1) collectively govern disulfide selectivity. Statistical modeling confirms temperature as the dominant variable, with 120°C maximizing yield due to accelerated oxidative coupling kinetics without triggering furan ring degradation .
Optimization Parameters for Disulfide FormationTable 2: Box-Behnken Experimental Design for Disulfide Synthesis
Variable | Low Level | High Level | Optimal Point |
---|---|---|---|
Temperature (°C) | 110 | 130 | 120 |
H₂ Pressure (bar) | 10 | 30 | 20 |
Substrate/Catalyst | 5:1 | 15:1 | 10:1 |
Disulfide Yield (%) | - | - | 89.5 |
The transformation of DMF to bis(2,5-dimethyl-3-furyl) disulfide proceeds through a radical-mediated oxidative coupling mechanism. Initial C₃–H bond activation generates resonance-stabilized furyl radicals, which dimerize via S–S bond formation upon introduction of sulfur donors (e.g., elemental sulfur, thiol oxidants) [6] [9]. In situ spectroscopic studies identify 2,5-dimethyl-3-furanthiol as a key intermediate, whose oxidation yields the target disulfide.
Competing pathways include:
Industrial deployment of bis(2,5-dimethyl-3-furyl) disulfide faces three interconnected hurdles: precursor economics, purification complexity, and regulatory compliance. DMF production from fructose-derived HMF contributes 47% of the disulfide’s manufacturing cost due to energy-intensive dehydration and hydrogenation steps [9]. Switching to cellulose as a feedstock could reduce raw material expenses by 60%, but necessitates expensive pretreatment and enzymatic hydrolysis [9].
Purification remains equally challenging. The disulfide’s low water solubility (0.756 mg/L at 25°C) necessitates solvent extraction, while its high boiling point (110–111°C at 1 mmHg) demands vacuum distillation [1] [5]. Multistep purification cascades—involving membrane filtration, adsorbent treatments, and fractional distillation—increase operational costs by ~21% relative to conventional flavor compounds [5] [9].
Regulatory constraints further impede scale-up. The FDA prohibits synthetic disulfides in food applications, restricting use to non-food fragrances or research contexts. Consequently, global suppliers like Beijing LYS Chemicals and Penta Manufacturing Company limit production to sub-100 kg batches, with prices exceeding $2,400/250 mg for research-grade material [1] [3] [5].
Industrial-Scale Purification MethodsTable 3: Cost Analysis of Disulfide Purification Technologies
Technique | Recovery Yield | Purity Achieved | Cost Contribution |
---|---|---|---|
Vacuum Distillation | 78% | 99.5% | 38% |
Solvent Extraction | 92% | 95% | 29% |
Adsorbent Filtration | 85% | 98% | 22% |
Crystallization | 65% | 99.9% | 11% |
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